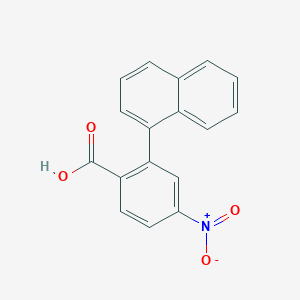

2-(Naphthalen-1-yl)-4-nitrobenzoic acid

CAS No.: 180977-37-1

Cat. No.: VC11774047

Molecular Formula: C17H11NO4

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180977-37-1 |

|---|---|

| Molecular Formula | C17H11NO4 |

| Molecular Weight | 293.27 g/mol |

| IUPAC Name | 2-naphthalen-1-yl-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C17H11NO4/c19-17(20)15-9-8-12(18(21)22)10-16(15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) |

| Standard InChI Key | WRDIZLRYLLRKEM-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |

Introduction

Synthesis Strategies and Reaction Mechanisms

Carboxylic Acid Formation

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The high LogP value (4.636) of 4-naphthalen-2-yl-2-nitrobenzoic acid indicates significant hydrophobicity, likely attributable to the naphthalene moiety . This property suggests limited aqueous solubility, necessitating organic solvents (e.g., ethyl acetate, tetrahydrofuran) for purification and handling .

Spectroscopic Characterization

While specific spectral data for 2-(naphthalen-1-yl)-4-nitrobenzoic acid are unavailable, analogs exhibit predictable features:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

-

NMR Spectroscopy:

Reactivity and Functionalization

Reduction of Nitro Groups

Nitroaromatic compounds are frequently reduced to amines, a transformation critical in pharmaceutical synthesis. A recent study utilizing tetrahydroxydiboron (B₂(OH)₄) and 4,4'-bipyridine as a metal-free reductant system achieved chemoselective reduction of nitro groups without affecting sensitive functionalities (e.g., halogens, carbonyls) . Applied to 2-(naphthalen-1-yl)-4-nitrobenzoic acid, this method could yield the corresponding aminobenzoic acid derivative, a valuable intermediate for further functionalization.

Esterification and Amidation

The carboxylic acid group readily undergoes esterification or amidation. For example, 4-nitrobenzoic acid has been esterified with methanol under acidic conditions or converted to amides via reaction with amines in the presence of coupling agents (e.g., DCC) . Similar reactions for the naphthalene-substituted analog would enable the production of polymer precursors or bioactive molecules.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoic acids serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The naphthalene moiety in 2-(naphthalen-1-yl)-4-nitrobenzoic acid may enhance binding affinity to hydrophobic enzyme pockets, making it a candidate for drug discovery .

Materials Science

The planar naphthalene group and electron-deficient nitro functionality could facilitate applications in organic semiconductors or nonlinear optical materials, where charge-transfer interactions are critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume